N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
The compound N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS: 899733-61-0) is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and an ethanediamide linker bonded to a benzyl group at position 3 .
Properties
IUPAC Name |
N-benzyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c21-14-6-8-15(9-7-14)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZBZANEJRSROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is an organic compound notable for its complex thieno[3,4-c]pyrazole core structure. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antioxidant and anti-inflammatory effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 428.44 g/mol. The unique structural characteristics contribute to its biological interactions:
- Thieno[3,4-c]pyrazole Core : This core structure is crucial for the compound's biological activity, allowing interaction with various biological targets.
- Substituents : The presence of a benzyl group and a 4-fluorophenyl substituent enhances its chemical reactivity and biological profile.
Antioxidant Properties
Preliminary studies indicate that this compound exhibits significant antioxidant activity. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH | 45.67 | |
| ABTS | 32.12 |
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This property is particularly relevant for the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease.
The biological activity of this compound is believed to involve the inhibition of specific enzymes involved in oxidative stress and inflammation pathways. For instance:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Receptor Interaction : It potentially interacts with G-protein coupled receptors (GPCRs), modulating intracellular signaling pathways associated with inflammation and oxidative stress.
Case Studies
-
Study on Antioxidant Activity :
A study conducted by Karrouchi et al. (2016) evaluated various thienopyrazole derivatives for their antioxidant properties. This compound was among the most potent compounds tested, demonstrating a significant reduction in reactive oxygen species (ROS) levels in cultured cells . -
Anti-inflammatory Research :
Another study focused on the anti-inflammatory properties of this compound showed that it effectively reduced inflammation markers in animal models of arthritis. The results indicated a decrease in paw swelling and inflammatory cytokine levels after administration .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The thieno[3,4-c]pyrazole core distinguishes this compound from triazole-based analogs (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] in ).
Table 1: Core Structure Comparison
Substituent and Functional Group Analysis
- Target Compound : Features a 4-fluorophenyl group (electron-withdrawing) and a benzyl-ethanediamide moiety. The amide group contributes hydrogen-bonding capacity.
- Triazole Derivatives [7–9] : Include 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl substituents. The sulfonyl group (X = H, Cl, Br) introduces strong electron-withdrawing effects, while the thione (C=S) group enhances reactivity .
Table 2: Substituent and Functional Group Comparison
Tautomerism and Stability
The triazole derivatives [7–9] exist in equilibrium between thiol and thione tautomers, with spectral data confirming the dominance of the thione form due to the absence of S-H stretching (~2500–2600 cm⁻¹) and presence of C=S bands . In contrast, the thieno[3,4-c]pyrazole core in the target compound likely exhibits rigid fused-ring geometry, minimizing tautomerism.
Target Compound
Triazole Derivatives [7–15] ()
Research Implications and Gaps
- Triazole Derivatives: Demonstrated synthetic versatility but lack comparative data on pharmacokinetics or target binding vs. the thieno[3,4-c]pyrazole system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
